molecular formula C8H6N2O3 B1626061 3-Methyl-5-nitrobenzo[d]isoxazole CAS No. 63770-48-9

3-Methyl-5-nitrobenzo[d]isoxazole

Cat. No. B1626061
CAS RN: 63770-48-9
M. Wt: 178.14 g/mol
InChI Key: PQLIRZDJBWDLOU-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzo[d]isoxazole is a chemical compound with the molecular formula C8H6N2O3 . It is a substituted isoxazole .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-nitrobenzo[d]isoxazole is characterized by the presence of a five-membered heterocyclic moiety . The molecular weight of this compound is 178.14500 .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles, including 3-Methyl-5-nitrobenzo[d]isoxazole, are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Drug Discovery

Isoxazole, which includes “3-Methyl-5-nitrobenzo[d]isoxazole”, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery . Functionalized isoxazole scaffolds show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Eco-friendly Synthetic Strategies

In view of the enormous significance of isoxazoles, it’s always imperative to unleash new eco-friendly synthetic strategies . Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . However, the disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s always imperative to develop alternate metal-free synthetic routes .

Metal-free Synthetic Routes

This field focuses on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests . These routes are an alternative to the traditional metal-catalyzed reactions, offering a more sustainable and cost-effective method of producing isoxazoles .

Diversity-oriented Synthesis

Researchers are interested in diversity-oriented synthesis, which includes the synthesis of "3-Methyl-5-nitrobenzo[d]isoxazole" . This approach aims to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Anticancer Drug Design

Isoxazole scaffolds, including “3-Methyl-5-nitrobenzo[d]isoxazole”, are used in the design of anticancer drugs . The core structure of isoxazole has been found in many drugs .

Nanocatalysis

Nanocatalysis is another field where isoxazoles, including “3-Methyl-5-nitrobenzo[d]isoxazole”, are used . This involves the use of nanomaterials as catalysts for various chemical reactions .

Safety and Hazards

The safety data sheet for a similar compound, 3-Methyl-5-isoxazoleacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given the significant role of isoxazoles in drug discovery and their synthetic availability, special chemical and biological properties, and widespread practical use, there is a continuous interest in the synthesis of new representatives of isoxazoles . Future research directions may include the development of eco-friendly synthetic strategies and the exploration of the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

3-methyl-5-nitro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLIRZDJBWDLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497016
Record name 3-Methyl-5-nitro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitrobenzo[d]isoxazole

CAS RN

63770-48-9
Record name 3-Methyl-5-nitro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-(1-iminoethyl)-4-nitrophenol (Step 33.1) (2.94 g, 16.32 mmol) in THF (40 mL) was added N-chlorosuccinimide (3.27 g, 24.48 mmol) and K2CO3 (4.51 g, 32.6 mmol) under Ar. The reaction mixture was stirred for 3 hr at rt, quenched with brine, and extracted with EtOAc. The combined organic layers were washed with a saturated aq. NaHCO3 solution, dried over Na2SO4 and evaporated. The crude product was purified by silica gel column chromatography (hexane/EtOAc 5-15%) to afford the title product (2.8 g, 15.72 mmol, 96% yield) as a white solid. tR: 4.31 min (HPLC 1); tR: 0.86 min (LC-MS 2); ESI-MS: 179 [M+H]+ (LC-MS 2); Rf=0.85 (hexane/EtOAc 1:1).
Name
2-(1-iminoethyl)-4-nitrophenol
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Name
Quantity
4.51 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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